REACTION_CXSMILES
|
[OH:1][C:2](=[C:14]1[C:19](=[O:20])[CH2:18][C:17]([CH3:22])([CH3:21])[CH2:16][C:15]1=[O:23])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9]C(C)(C)C)=[O:8]>C(Cl)Cl.C(O)(C(F)(F)F)=O>[OH:1][C:2](=[C:14]1[C:15](=[O:23])[CH2:16][C:17]([CH3:21])([CH3:22])[CH2:18][C:19]1=[O:20])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8] |f:1.2|
|
Name
|
t-Butyl 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclo-hexylidene)-hexanoate
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
OC(CCCCC(=O)OC(C)(C)C)=C1C(CC(CC1=O)(C)C)=O
|
Name
|
CH2Cl2 TFA
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.C(=O)(C(F)(F)F)O
|
Name
|
mixture
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCCCC(=O)O)=C1C(CC(CC1=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.81 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 1006.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |